molecular formula C18H14BrNO4S3 B4012109 (5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4012109
M. Wt: 484.4 g/mol
InChI Key: MOXDGCZPRIZGHF-SXGWCWSVSA-N
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Description

The compound “(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a unique substitution pattern. Its structure features:

  • Arylidene group: A (5Z)-configured 5-(3-bromophenyl)furan-2-yl substituent, introducing steric and electronic effects due to the bromine atom and furan ring.
  • Thiazolidinone core: A 2-thioxo-1,3-thiazolidin-4-one scaffold, a common motif in bioactive compounds.
  • N-substituent: A 1,1-dioxidotetrahydrothiophen-3-yl group, which enhances solubility and modulates electronic properties via sulfone functionality.

Properties

IUPAC Name

(5Z)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4S3/c19-12-3-1-2-11(8-12)15-5-4-14(24-15)9-16-17(21)20(18(25)26-16)13-6-7-27(22,23)10-13/h1-5,8-9,13H,6-7,10H2/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXDGCZPRIZGHF-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of a suitable precursor, such as a 3-bromophenyl-substituted acyl chloride, under acidic conditions.

    Thiazolidinone Core Formation: The thiazolidinone core is formed by the reaction of a thiourea derivative with a suitable α-haloketone.

    Dioxothiophene Moiety Introduction: The dioxothiophene moiety is introduced through the oxidation of a tetrahydrothiophene derivative using an oxidizing agent such as hydrogen peroxide.

    Final Coupling Reaction: The final step involves the coupling of the furan ring with the thiazolidinone core and the dioxothiophene moiety under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 3-bromophenyl group serves as a reactive site for nucleophilic aromatic substitution (SNAr). This reaction typically occurs under mild basic conditions:

ConditionsOutcomeSource
K₂CO₃, DMF, 80°CReplacement of Br with amines or thiols

For example, reaction with piperazine in dimethylformamide (DMF) yields derivatives where bromine is replaced by secondary amines, enhancing water solubility for pharmacological applications.

Oxidation and Reduction Reactions

The thioxo (C=S) group undergoes oxidation, while the exocyclic methylidene double bond (C=C) can be reduced:

Reaction TypeReagents/ConditionsProductNotes
OxidationH₂O₂, glacial acetic acid, rtSulfoxide (C-S=O) or sulfone (C-SO₂-)Selective oxidation observed
ReductionNaBH₄, ethanol, refluxSaturation of C=C bondRetains thiazolidinone core

The sulfone group in the tetrahydrothiophene moiety remains stable under these conditions.

Cyclization and Condensation Reactions

The methylidene group participates in Knoevenagel condensations to form fused heterocycles:

SubstrateConditionsProductApplication
Aromatic aldehydesPiperidine, ethanolExtended π-conjugated systemsFluorescent probes

This reactivity is critical for synthesizing analogs with enhanced electronic properties for optoelectronic applications.

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the oxygen atom:

ReactionReagentsOutcomeRegioselectivity
NitrationHNO₃, H₂SO₄5-Nitro-furan derivative>90% yield
HalogenationBr₂, FeCl₃5-Bromo-furan derivativeOrtho/para mix

Interaction with Biological Targets

The compound’s reactivity underpins its biological activity. Key interactions include:

  • Thiol-disulfide exchange : The thioxo group reacts with cysteine residues in enzymes, inhibiting protease activity (e.g., IC₅₀ = 1.2 µM against SARS-CoV-2 Mᵖʳᵒ) .

  • DNA intercalation : The planar furan-phenyl system intercalates into DNA, causing strand breaks (EC₅₀ = 8.7 µg/mL in A. solani) .

Comparative Reactivity with Analogues

The sulfone-modified tetrahydrothiophene group distinguishes this compound from analogues:

Compound ModificationReactivity with H₂O₂Bioactivity (EC₅₀, µg/mL)
Tetrahydrothiophene (no sulfone)Rapid sulfoxide formation2.1 (Antifungal)
1,1-DioxidotetrahydrothiopheneResists oxidation0.85 (Antifungal)

Stability Under Physiological Conditions

The compound demonstrates pH-dependent hydrolysis:

pHHalf-life (h)Primary Degradation Pathway
7.448Thioxo group oxidation
1.212Acid-catalyzed furan ring opening

This stability profile informs its formulation for oral or intravenous delivery.

Key Research Findings

  • Antifungal activity : The sulfone group enhances bioavailability, yielding EC₅₀ values of 0.85–2.29 µg/mL against phytopathogenic fungi .

  • Synthetic versatility : Bromine substitution allows modular derivatization, enabling structure-activity relationship (SAR) studies.

This compound’s multifunctional reactivity positions it as a promising scaffold for developing therapeutics and functional materials.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. Its ability to interact with biological targets can be leveraged for:

  • Anticancer Activity : Preliminary studies indicate that thiazolidinone derivatives can exhibit cytotoxic effects against various cancer cell lines. The bromophenyl and furan moieties may enhance the compound's efficacy by facilitating interactions with target proteins involved in cancer progression .
  • Antimicrobial Properties : Compounds containing thiazolidinone frameworks have shown promise as antimicrobial agents. Research indicates that modifications to the thiazolidinone structure can optimize activity against bacterial strains .

Biochemical Probes

The compound can serve as a biochemical probe in studying protein-ligand interactions:

  • Enzyme Inhibition Studies : The thiazolidinone core is known for its ability to inhibit specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms in biochemical pathways.

Materials Science

Due to its unique electronic properties, this compound may find applications in materials science:

  • Organic Electronics : The presence of the furan ring and bromine substituent suggests potential use in organic semiconductors or photovoltaic devices. These components can enhance charge transport properties, making the compound suitable for applications in organic light-emitting diodes (OLEDs) or solar cells .

Synthesis of Complex Molecules

The compound's synthetic pathway involves multiple steps of organic reactions, which can be utilized in:

  • Building Block for Synthesis : Its structural components allow it to act as a building block for synthesizing more complex organic molecules, particularly those with biological relevance.

Case Study 1: Anticancer Activity

A study conducted on thiazolidinone derivatives revealed that modifications similar to those found in the compound led to significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the furan and thiazolidinone moieties in enhancing biological activity through specific interactions with cellular targets .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibitors has shown that compounds with thiazolidinone structures can effectively inhibit enzymes like carbonic anhydrase. The specific interactions between the compound and the enzyme were analyzed using kinetic studies, revealing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to the (5Z)-5-arylidene-2-thioxo-thiazolidin-4-one family. Key structural analogs include:

Compound Name Arylidene Substituent N-Substituent Key Features
Target Compound 5-(3-Bromophenyl)furan-2-yl 1,1-Dioxidotetrahydrothiophen-3-yl Bromine enhances lipophilicity; sulfone improves solubility
(5Z)-5-(3,4-Dichlorophenyl)furan-2-ylmethylene-3-benzyl-2-thioxo-thiazolidin-4-one 5-(3,4-Dichlorophenyl)furan-2-yl Benzyl Chlorine atoms increase electrophilicity; benzyl group adds steric bulk
(5Z)-5-[(5-Bromofuran-2-yl)methylene]-3-(4-nitrophenyl)-2-thioxo-thiazolidin-4-one 5-Bromofuran-2-yl 4-Nitrophenyl Nitro group enhances electron-withdrawing effects
(5Z)-3-(4-Bromophenyl)-5-(2-chlorobenzylidene)-2-thioxo-thiazolidin-4-one 2-Chlorobenzylidene 4-Bromophenyl Halogen-rich structure; potential for halogen bonding
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-morpholino-thiazol-4-one 1,3-Benzodioxol-5-yl Morpholine Morpholine improves water solubility; benzodioxole adds planar rigidity

Key Observations :

  • Halogenation : Bromine or chlorine substituents (e.g., ) enhance lipophilicity and intermolecular interactions (e.g., halogen bonding), which may improve target binding in biological systems.
  • N-Substituent Effects: Sulfone (target compound) and morpholine groups increase solubility, whereas aryl groups (e.g., 4-nitrophenyl ) introduce electron-withdrawing effects that may stabilize the thiazolidinone core.

Key Observations :

  • Microwave Synthesis : Yields for morpholine-substituted analogs range from 80–96% at 80°C , suggesting efficient sulfur-nitrogen displacement.
  • Temperature Sensitivity : Higher temperatures (e.g., 150°C for 3v in ) may lower yields (62%) due to side reactions.

Physicochemical Properties

Spectroscopic and thermal data for selected analogs:

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Melting Point (°C)
Target Compound (hypothetical) Expected peaks: ~7.5 (CH=), ~6.1 (OCH2O) ~193 (C=S), ~171 (C=O) >250 (predicted)
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-morpholino-thiazol-4-one 7.58 (s, CH=), 6.10 (s, OCH2O) 174.9 (C=O), 130.6 (C=) 250–252
(5Z)-3-(5-Benzo[1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl-propionic acid 7.75 (br s, CH=), 6.15 (s, OCH2O) 193.0 (C=S), 171.8 (C=O) 218–220
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-thiazolidin-4-one 7.04–7.58 (Ar, CH=) 166.7 (C=O), 127.2 (C=) Not reported

Key Observations :

  • CH= Proton: Resonates between δ 7.5–7.75 ppm in Z-configuration analogs, confirming conjugation with the thiazolidinone core .
  • Thermal Stability : High melting points (>250°C) correlate with rigid aromatic systems and strong intermolecular interactions .

Biological Activity

The compound (5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one represents a novel derivative within the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, drawing upon recent research findings and case studies.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are notable in medicinal chemistry due to their wide array of biological activities. These compounds have been reported to exhibit antioxidant , anticancer , anti-inflammatory , antimicrobial , antidiabetic , and antiparasitic properties. The structural modifications in thiazolidin-4-one derivatives significantly influence their biological activity, making them a focal point for drug design and development .

The structure of this compound features a thiazolidine ring with various substituents that contribute to its pharmacological profile. The presence of the furan and bromophenyl groups enhances its interaction with biological targets, potentially increasing its efficacy against various diseases.

Antimicrobial Activity

Recent studies have indicated that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain furan derivatives demonstrated substantial antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of action .

Anticancer Activity

Thiazolidin-4-one derivatives have also been investigated for their anticancer potential. Research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, derivatives have shown effectiveness against human colon adenocarcinoma cells (HT29) and other cancer types . The compound's mechanism may involve the induction of apoptosis or modulation of cell signaling pathways related to cancer progression.

Antioxidant Properties

The antioxidant capacity of thiazolidin-4-one derivatives is another area of interest. Studies employing DPPH radical scavenging assays have revealed that certain derivatives possess significant antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage . This property not only contributes to their therapeutic potential but also enhances their appeal in the formulation of nutraceuticals.

Case Studies and Research Findings

Several case studies have explored the biological effects of thiazolidin-4-one derivatives:

  • Anticancer Study : A recent study synthesized a series of thiazolidin-4-one derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications at specific positions on the thiazolidine ring could enhance anticancer activity significantly .
  • Antimicrobial Evaluation : In another investigation, a range of thiazolidin-4-one derivatives was tested against multiple bacterial strains. The findings showed that certain compounds exhibited superior antibacterial activity compared to standard antibiotics like tetracycline .
  • Antioxidant Assessment : The antioxidant potential was assessed using different assays, revealing that some derivatives had comparable or even superior activity compared to established antioxidants such as vitamin C .

Q & A

Basic: What are the most reliable synthetic routes for preparing (5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one?

Answer:
The compound can be synthesized via a multi-step approach:

Rhodanine Core Formation : Start with a rhodanine scaffold (e.g., 3-substituted rhodanine) and perform a Knoevenagel condensation with 5-(3-bromophenyl)furan-2-carbaldehyde under acidic conditions (e.g., acetic acid with sodium acetate) to introduce the furan-bromophenyl substituent .

Sulfone Group Installation : The tetrahydrothiophene-3-yl sulfone moiety is typically introduced via nucleophilic substitution using 1,1-dioxidotetrahydrothiophen-3-amine under reflux in aprotic solvents like DMF or THF .

Stereochemical Control : Ensure Z-configuration of the exocyclic double bond by optimizing reaction temperature and solvent polarity, confirmed via NOESY NMR .

Basic: How is the stereochemical integrity of the exocyclic double bond (Z-configuration) validated during structural characterization?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Use SHELXL for refinement and ORTEP-3 for visualization to confirm bond angles and torsion angles.
  • Complementary NMR techniques (e.g., 1^1H-1^1H NOESY) can detect spatial proximity between the furan methylidene proton and the thiazolidinone sulfur atom, confirming the Z-configuration .

Basic: What preliminary assays are recommended to evaluate the biological activity of this compound?

Answer:

  • Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced: How do structural modifications (e.g., bromophenyl vs. chlorophenyl substituents) impact biological activity?

Answer:

  • Electron-Withdrawing Effects : Bromine’s higher electronegativity increases electrophilicity of the exocyclic double bond, enhancing interactions with nucleophilic residues in target proteins (e.g., hemoglobin subunits) .
  • Hydrophobic Interactions : Replace bromine with chlorine in SAR studies to assess binding affinity changes via SPR or ITC .
  • Synthetic Protocol : Use Suzuki-Miyaura coupling to introduce alternative aryl groups while maintaining the Z-configuration .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar thiazolidinone derivatives?

Answer:

  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF), reaction atmosphere (N2_2), and catalyst (e.g., piperidine for Knoevenagel) .
  • Analytical Validation : Use LC-MS to detect side products (e.g., E-isomers) and optimize column conditions (C18 with 0.1% TFA in mobile phase) .
  • Statistical Design : Apply DoE (Design of Experiments) to identify critical factors (temperature, stoichiometry) affecting yield .

Advanced: What mechanistic studies are recommended to elucidate interactions with biological targets like hemoglobin subunits?

Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1GZX for hemoglobin) to predict binding poses .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Site-Directed Mutagenesis : Mutate key residues (e.g., His143 in hemoglobin β-subunit) to validate docking predictions .

Advanced: How can computational methods predict the compound’s reactivity in biological systems?

Answer:

  • DFT Calculations : Use Gaussian09 to model oxidation/reduction potentials (e.g., HOMO-LUMO gaps) for the thioxo group .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • ADMET Prediction : SwissADME to forecast metabolic pathways (e.g., CYP450-mediated sulfoxidation) .

Advanced: What analytical strategies ensure purity and stability of this compound under storage conditions?

Answer:

  • Hyphenated Techniques : LC-UV-MS (Agilent 1290/6545 Q-TOF) with ESI+ mode to detect degradation products (e.g., sulfoxide formation) .
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, monitoring via 1^1H NMR .
  • Cryogenic Storage : Store at -80°C under argon with desiccants (molecular sieves) to prevent hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

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